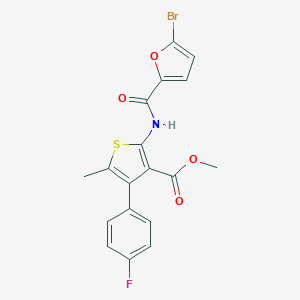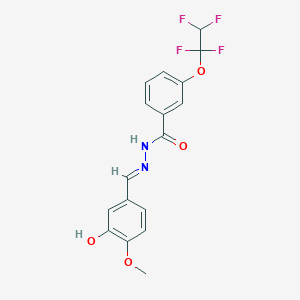
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The furan and thiophene rings are synthesized separately and then coupled together using a series of reactions. Common reagents used in these reactions include bromine, fluorine, and methylating agents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form. Safety measures are also crucial in industrial production to handle the potentially hazardous reagents and conditions involved.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways and processes, leading to specific outcomes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[(5-chloro-2-furyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups and the presence of both furan and thiophene rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H13BrFNO4S |
|---|---|
Molekulargewicht |
438.3g/mol |
IUPAC-Name |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H13BrFNO4S/c1-9-14(10-3-5-11(20)6-4-10)15(18(23)24-2)17(26-9)21-16(22)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,21,22) |
InChI-Schlüssel |
MWPGCBBUGJCERY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B450387.png)
![6-({[4-(3,4-DIMETHYLPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B450388.png)
![Isopropyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450391.png)
![3-methoxy-N'-[1-(4-methoxyphenyl)propylidene]benzohydrazide](/img/structure/B450392.png)
![Methyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450393.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450395.png)
![Ethyl 5-isopropyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450396.png)
![2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B450397.png)

![Ethyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450399.png)
![N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide](/img/structure/B450400.png)
![2-Methyl 4-propyl 3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B450403.png)
![2-Chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl acetate](/img/structure/B450405.png)
![3-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450409.png)
